molecular formula C9H14N2O6S B081220 Itramin tosylate CAS No. 13445-63-1

Itramin tosylate

Cat. No. B081220
CAS RN: 13445-63-1
M. Wt: 278.28 g/mol
InChI Key: HPPBBWMYZVALRK-UHFFFAOYSA-N
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Description

Itramin Tosylate, also known as Nilatil, is a vasodilator . It is an organosulfonate salt obtained by combining equimolar amounts of aminoethyl nitrate and 4-toluenesulfonic acid .


Synthesis Analysis

The synthesis of tosylates, such as Itramin Tosylate, is typically performed by esterification of the corresponding alcohols with tosyl chloride .


Molecular Structure Analysis

The molecular formula of Itramin Tosylate is C9H14N2O6S . The average mass is 278.282 Da and the monoisotopic mass is 278.057251 Da .


Chemical Reactions Analysis

Tosylates, including Itramin Tosylate, are excellent leaving groups in nucleophilic substitution reactions due to resonance delocalization of the developing negative charge on the leaving oxygen .

Scientific Research Applications

  • Treatment of Anginal Syndrome : Itramin tosylate has been found effective and well-tolerated in treating anginal syndrome, a condition associated with chest pain due to heart disease. The recommended dose is typically a 4 mg chewing tablet (Batterman & Mouratoff, 1963).

  • Impact on Myocardial Phosphate Metabolism : Research indicates that itramin tosylate affects coronary flow, cardiac activity, and phosphate metabolism in anoxic perfused rat hearts, impacting ATP and creatine phosphate levels (Takenaka & Umeda, 1976).

  • Potential Neuropsychiatric Applications : Lumateperone tosylate (ITI-007 tosylate, ITI-722) has been researched as a novel treatment for neuropsychiatric disorders. It acts through multiple systems, including serotonergic, dopaminergic, and glutamatergic systems, and shows potential for treating conditions like schizophrenia and bipolar depression (Kumar, Kuhad, & Kuhad, 2018).

  • Historical Applications and Rediscovery : An article by Uppu (2013) highlighted the historical use of 2-aminoethylnitrate for treating endothelial dysfunction leading to cardiovascular diseases, noting its rediscovery and claiming as a novel treatment despite prior knowledge (Uppu, 2013).

  • Other Research and Clinical Applications : Further research into the applications of Itramin tosylate includes studies on its effects on the pharmacology of other drugs, its use in protein complex and profiling studies, and its implications in various clinical settings and experiments.

properties

IUPAC Name

2-aminoethyl nitrate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C2H6N2O3/c1-6-2-4-7(5-3-6)11(8,9)10;3-1-2-7-4(5)6/h2-5H,1H3,(H,8,9,10);1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPBBWMYZVALRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C(CO[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30158705
Record name Itramin tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30158705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Itramin tosylate

CAS RN

13445-63-1
Record name Itramin tosylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13445-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Itramin tosilate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013445631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Itramin tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30158705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ITRAMIN TOSYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9H0R50KY0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
RC Batterman, GJ Mouratoff - California Medicine, 1963 - ncbi.nlm.nih.gov
… Treatment with a Long-Acting Nitrate (Itramin Tosylate) … Eighteen patients with angina pectoris were selected for the clinical trial with itramin tosylate.* They had been under …
Number of citations: 4 www.ncbi.nlm.nih.gov
F Takenaka, T Umeda - Archives Internationales de …, 1976 - europepmc.org
Effects of propranolo, itramin tosylate and dipyridamole on coronary flow, cardiac activity and phosphate metabolism were investigated in anoxic perfused rat hearts. During anoxia, …
Number of citations: 3 europepmc.org
F Takenaka, M Higuchi - Journal of Molecular and Cellular Cardiology, 1974 - Elsevier
… Itramin tosylate 0.1 mg/kg produced a transient fall in blood … About 6 min after the injection of itramin tosylate the heart … In the present experiments, itramin tosylate having a similar …
Number of citations: 51 www.sciencedirect.com
RE Fremont - Current Therapeutic Research, Clinical and …, 1967 - europepmc.org
Clinical and cardiographic evaluation of a new nitrate, itramin tosylate. - Abstract - Europe PMC … Clinical and cardiographic evaluation of a new nitrate, itramin tosylate. …
Number of citations: 8 europepmc.org
梅田照久 - 1976 - ci.nii.ac.jp
CiNii 博士論文 - Effects of propranolol, itramin tosylate and dipyridamole on myocardial phosphate metabolism in anoxic perfused rat hearts … Effects of propranolol, itramin …
Number of citations: 2 ci.nii.ac.jp
A Daiber - British Journal of Pharmacology, 2013 - ncbi.nlm.nih.gov
… more information on these old studies and the history of aminoethyl nitrate (2-nitrooxyethylammoniumnitrate, aminoethylnitrate, 2-aminoethyl-nitratetoluenesulfonate, itramin tosylate). …
Number of citations: 3 www.ncbi.nlm.nih.gov
M Oelze, P Welschof, M Knorr, LP Tran, E Ullmann… - Pharmacology, 2017 - karger.com
… CLC-1011 (2-nitrooxyethylammoniumnitrate, 2-aminoethyl nitrate [AEN], itramin tosylate) … 1) was previously marketed under the trademark itramin tosylate® and Nilatil® in Sweden …
Number of citations: 2 karger.com
JC McGrath - British Journal of Pharmacology, 2013 - ncbi.nlm.nih.gov
… The compound aminoethyl nitrate was investigated for its vasodilator and anti-anginal properties around 1960 and, particular formulations, was given two names: itramin tosylate or …
Number of citations: 2 www.ncbi.nlm.nih.gov
WS Aronow - American Heart Journal, 1972 - Elsevier
… Fisch and DeGraff4 reported that pentaerythritol tetranitrate, isosorbide dinitrate, and Itramin tosylate studied by blind procedures in uniform, as well as in maximally tolerated doses, …
Number of citations: 23 www.sciencedirect.com
BG de Almeida Schirmer, M Crucet, S Stivala… - Atherosclerosis, 2020 - Elsevier
… MPC-1011 (2-nitrooxyethylammoniumnitrate, 2-aminoethyl nitrate [AEN], itramin tosylate) belongs to the class of organic nitrates that mediate relaxation by generation of NO or related …
Number of citations: 13 www.sciencedirect.com

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